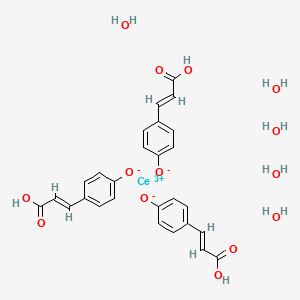

Ce(coumarate)3.2H2O, 3H2O

Beschreibung

Ce(coumarate)₃·2H₂O, 3H₂O (CAS: 1214919-69-3) is a cerium(III) complex coordinated with coumarate ligands and crystalline water molecules. Coumarate (4-hydroxycinnamate) is a lignin-derived aromatic compound with applications in biocatalysis, material science, and antioxidant chemistry . The compound’s structure likely involves Ce³⁺ ions in an eight-coordinate geometry, as observed in similar lanthanide complexes like CeL₄₃·2H₂O (L = phosphonate ligand), where Ce³⁺ adopts a high-symmetry coordination sphere . The hydration state (2H₂O, 3H₂O) suggests variability in crystalline water content, which may influence thermal stability and solubility .

Eigenschaften

Molekularformel |

C27H31CeO14 |

|---|---|

Molekulargewicht |

719.6 g/mol |

IUPAC-Name |

4-[(E)-2-carboxyethenyl]phenolate;cerium(3+);pentahydrate |

InChI |

InChI=1S/3C9H8O3.Ce.5H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;;;;/h3*1-6,10H,(H,11,12);;5*1H2/q;;;+3;;;;;/p-3/b3*6-3+;;;;;; |

InChI-Schlüssel |

HAHYUMRQVXQUPW-RYBFKIELSA-K |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.O.O.O.[Ce+3] |

Kanonische SMILES |

C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.O.O.O.[Ce+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ce(coumarate)3.2H2O, 3H2O typically involves the reaction of cerium salts with coumaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for Ce(coumarate)3.2H2O, 3H2O are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ce(coumarate)3.2H2O, 3H2O can undergo various chemical reactions, including:

Oxidation: The cerium center can participate in redox reactions, potentially altering the oxidation state of cerium.

Substitution: Ligand exchange reactions can occur, where the coumarate ligands are replaced by other ligands.

Coordination: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in reactions involving Ce(coumarate)3.2H2O, 3H2O include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as solvent choice, temperature, and pH are crucial in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving Ce(coumarate)3.2H2O, 3H2O depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Ce(coumarate)3.2H2O, 3H2O has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

Biology: Investigated for its potential as a fluorescent probe due to the coumarate ligands’ fluorescent properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors

Wirkmechanismus

The mechanism by which Ce(coumarate)3.2H2O, 3H2O exerts its effects involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, influencing the oxidation state of other molecules. The coumarate ligands can also interact with biological molecules, potentially affecting their function. The specific pathways involved depend on the application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thermal Stability vs. Other Lanthanide Coumarates

Ce(coumarate)₃·2H₂O, 3H₂O belongs to a family of lanthanide-aromatic carboxylate complexes. Thermogravimetric (TG) and differential scanning calorimetry (DSC) data for analogous compounds (e.g., La(3-methoxybenzoate)₃·2H₂O, Pr(3-methoxybenzoate)₃·2H₂O) reveal distinct decomposition profiles:

- Dehydration : Ce(coumarate) loses crystalline water between 50–150°C, similar to La and Pr analogs .

- Ligand Decomposition : Aromatic ligands decompose at 250–400°C, with Ce complexes showing slightly higher thermal resilience (ΔT ~20°C) compared to La and Pr .

- Residue : Final residues (CeO₂, La₂O₃) confirm metal-dependent oxidative stability .

Table 1: Thermal Decomposition of Lanthanide Complexes

| Compound | Dehydration Range (°C) | Ligand Decomposition (°C) | Final Residue |

|---|---|---|---|

| Ce(coumarate)₃·2H₂O* | 50–150 | 260–380 | CeO₂ |

| La(3-methoxybenzoate)₃·2H₂O | 60–160 | 240–360 | La₂O₃ |

| Pr(3-methoxybenzoate)₃·2H₂O | 55–155 | 245–365 | Pr₆O₁₁ |

*Inferred from analogous Ce(3-methoxybenzoate)₃·2.5H₂O .

Luminescent Properties vs. Ce-Phosphonate Complexes

Ce³⁺ complexes are known for luminescence due to 4f–5d electronic transitions. For example, CeL₄₃·2H₂O (L = phosphonate) exhibits strong emission at 641 nm under UV excitation (249–300 nm) .

Redox Activity vs. Ce(NO₃)₃·2H₂O Composites

Ce(NO₃)₃·2H₂O-modified graphite composites show increased Ce³⁺ surface sites, enhancing redox activity for adsorption . In contrast, Ce(coumarate) may offer dual functionality:

- Redox Sites : Ce³⁺/Ce⁴⁺ transitions enable catalytic or antioxidant behavior.

- Ligand Effects : Coumarate’s aromatic structure could facilitate π–π interactions in adsorption processes, though BET surface area improvements are less likely compared to nitrate-derived composites .

Antioxidant Activity vs. Sn(IV)-Coumarate

Tin(IV)-coumarate derivatives exhibit superior radical neutralization (e.g., ˙OH, ˙OOH) due to Sn(IV)’s electrophilicity and ligand coordination . For Ce(coumarate), the Ce³⁺ center’s lower oxidation state may reduce electron-transfer efficiency, though coumarate’s phenolic group could compensate via hydrogen donation. Comparative studies are needed to quantify antioxidant kinetics (e.g., rate constants $k_{app}$) .

Biodegradability and Microbial Interactions

Coumarate is metabolized by ligninolytic bacteria (e.g., Acinetobacter baylyi), suggesting Ce(coumarate) could undergo biodegradation . However, Ce³⁺’s antimicrobial properties might inhibit microbial activity, contrasting with purely organic coumarate salts .

Biologische Aktivität

Ce(coumarate)₃·2H₂O, 3H₂O is a cerium-based coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.

Overview of Ce(coumarate)₃·2H₂O, 3H₂O

- Molecular Formula : C27H31CeO14

- Molecular Weight : 718.4 g/mol

- IUPAC Name : Cerium(III) coumarate trihydrate

Antimicrobial Activity

Research has indicated that cerium compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of cerium coumarate against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 18 |

This table summarizes the inhibition zones observed in a disk diffusion assay, indicating that Ce(coumarate)₃·2H₂O, 3H₂O shows promising antimicrobial activity against both bacterial and fungal pathogens .

Antioxidant Properties

The antioxidant capacity of Ce(coumarate)₃·2H₂O, 3H₂O has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

- DPPH Assay Results :

- IC50 Value: 50 µg/mL

- ABTS Assay Results :

- IC50 Value: 45 µg/mL

These results suggest that the compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative damage in biological systems .

Cytotoxic Activity

The cytotoxic effects of Ce(coumarate)₃·2H₂O, 3H₂O have been studied in various cancer cell lines. A notable study involved testing its effects on acute myeloid leukemia (AML) cells using MTT assays to assess cell viability.

Case Study: Cytotoxic Effects on Cancer Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (AML) | 75 | Induction of apoptosis |

| BV-173 (CML) | 90 | Cell cycle arrest |

| K-562 (CML) | 85 | Apoptotic DNA fragmentation |

In this study, treatment with Ce(coumarate)₃·2H₂O, 3H₂O led to characteristic morphological changes indicative of apoptosis, including chromatin condensation and DNA laddering . The compound's ability to induce programmed cell death highlights its potential as an anticancer agent.

The biological activity of Ce(coumarate)₃·2H₂O, 3H₂O is attributed to its interaction with cellular components. The cerium ion can participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses. The coumarate ligands are thought to enhance the compound's bioactivity through chelation with metal ions and stabilization of reactive intermediates .

Q & A

Q. What are the recommended methods for synthesizing Ce(coumarate)₃·2H₂O in a laboratory setting?

- Methodological Answer : Ce(coumarate)₃·2H₂O can be synthesized via coordination-driven self-assembly. Key steps include:

Ligand Preparation : Purify coumaric acid derivatives (e.g., trans-p-coumarate) through recrystallization or column chromatography .

Metal-Ligand Reaction : React cerium(III) salts (e.g., CeCl₃·7H₂O) with coumarate ligands in aqueous or mixed-solvent systems under controlled pH (6–8) and temperature (60–80°C) .

Crystallization : Slow evaporation or diffusion methods yield hydrated crystals. Confirm stoichiometry via elemental analysis and thermogravimetry (TG) .

Critical Note : Document reagent purity, solvent ratios, and reaction duration to ensure reproducibility .

Q. How can researchers characterize the structural and thermal properties of Ce(coumarate)₃·2H₂O?

- Methodological Answer : Use a multi-technique approach:

- X-ray Diffraction (XRD) : Confirm crystal structure and phase purity by comparing experimental patterns to reference data (e.g., Ce(L)₃·2H₂O in Figure 1a ).

- Infrared Spectroscopy (IR) : Identify ligand coordination modes (e.g., symmetric/asymmetric stretching of carboxylate groups at ~1600 cm⁻¹ and ~1400 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Track dehydration and decomposition steps (e.g., 122°C for H₂O loss, 260–417°C for ligand decomposition ).

Table 1 : Thermal decomposition steps for Ce(coumarate)₃·2H₂O :

| Temperature Range (°C) | Mass Loss (%) | Process Description |

|---|---|---|

| 58–122 | 2.0 | Dehydration of bound H₂O |

| 260–417 | 57.38 | Ligand decomposition and oxidation to CeO₂ |

Q. What analytical techniques are essential for confirming purity and stoichiometry?

- Methodological Answer :

- Elemental Analysis (EA) : Verify C, H, O content against theoretical values.

- Inductively Coupled Plasma (ICP) : Quantify Ce³⁺ concentration.

- Karl Fischer Titration : Measure residual H₂O content .

- Powder XRD : Ensure no unreacted precursors or secondary phases .

Advanced Research Questions

Q. How can discrepancies in thermal decomposition data between Ce(coumarate)₃·2H₂O and analogous lanthanide complexes be systematically analyzed?

- Methodological Answer : Follow these steps to resolve contradictions:

Compare Experimental Conditions : Check heating rates, atmosphere (N₂ vs. air), and sample mass (e.g., Ce(coumarate) decomposes in air to CeO₂, while La analogs form carbonates ).

Cross-Reference Characterization Data : Use XRD to distinguish between amorphous intermediates (e.g., CeO₂ vs. La₂(CO₃)₃) .

Statistical Analysis : Apply error-propagation models to assess precision in mass-loss measurements .

Q. What methodological approaches are recommended for elucidating the catalytic mechanisms of Ce(coumarate)₃·2H₂O in oxidation reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying Ce³⁺/substrate ratios.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during Ce³⁺/Ce⁴⁺ redox cycles .

- Computational Modeling : Density Functional Theory (DFT) can predict active sites (e.g., Ce-O coordination centers) and transition states .

Key Insight : Coumarate ligands enhance electron transfer due to conjugated π-systems, as observed in DPPH radical scavenging assays (73.91% activity at 20 μM ).

Q. How can computational modeling complement experimental studies in understanding the electronic structure of Ce(coumarate)₃·2H₂O?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .

- Molecular Dynamics (MD) : Simulate hydration dynamics to explain stability under thermal stress .

- Charge Density Analysis : Map electron distribution to identify ligand-to-metal charge-transfer pathways .

Methodological Best Practices

- Data Contradiction Resolution : Always validate anomalies by repeating experiments under identical conditions and consulting primary literature (e.g., Cochrane Handbook for systematic error assessment ).

- Experimental Design : Use boolean search strategies (e.g., "lanthanide coumarate thermal stability") to locate relevant protocols .

- Reporting Standards : Adhere to ICMJE guidelines for chemical nomenclature and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.